molecular formula C12H6O3 B1206112 Naphtho[2,3-b]furan-4,9-dione CAS No. 5656-82-6

Naphtho[2,3-b]furan-4,9-dione

Cat. No. B1206112
Key on ui cas rn: 5656-82-6
M. Wt: 198.17 g/mol
InChI Key: QMKMOPXRLXYBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871802B2

Procedure details

To the solution of 5 grams (47.2 mmoles) of methyl vinyl sulfone in 100 mL of dichloromethane, 7.9 grams (49.5 mmoles) of bromine was added. The mixture was refluxed for 6 hours, and then evaporated to sticky residue. To the residue solution in 150 mL of tetrahydrofitran cooled in ice bath, 7.5 grams (49.5 mmoles) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was dropped slowly over 20 minutes while stirring vigorously. The reaction mixture was further stirred for 30 minutes in ice bath, then 8.2 grams (47.2 mmoles) of 2-hydroxy-1,4-naphthoquinone and 7.5 grams (49.5 mmoles) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) were added. The mixture was reflux for 6 hours, and then evaporated to sticky residue. The residue was dissolved in 300 mL of dichloromethane, and washed with 300 mL of water, 300 mL of 2% aqueous citric acid solution, successively, and dried with 30 grams of anhydrous sodium sulfate. The naphtho[2,3-b]furan-4,9-dione product was purified with silica gel column using dichloromethane/hexane (3:1) as elution solvent. 2.3 grams of product (overall yield 25%) was obtained and characterized by 1H NMR and mass spectrum. 1H NMR (in DMSO) δ 7.17 (d, J=2, 1H), 7.86-7.91 (m, 2H), 8.09-8.13 (m, 2H), 8.32 (d, J=2.1 H). Mass (M+H) is 199.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[CH:1](S(C)(=O)=O)=[CH2:2].BrBr.N12CCCN=C1CCCCC2.[OH:20][C:21]1[C:22](=[O:32])[C:23]2[C:28]([C:29](=[O:31])[CH:30]=1)=[CH:27][CH:26]=[CH:25][CH:24]=2>ClCCl>[O:20]1[CH:2]=[CH:1][C:30]2[C:29](=[O:31])[C:28]3[C:23]([C:22](=[O:32])[C:21]1=2)=[CH:24][CH:25]=[CH:26][CH:27]=3

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=C)S(=O)(=O)C
Name
Quantity
7.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
OC=1C(C2=CC=CC=C2C(C1)=O)=O
Name
Quantity
7.5 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated to sticky residue
TEMPERATURE
Type
TEMPERATURE
Details
To the residue solution in 150 mL of tetrahydrofitran cooled in ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for 30 minutes in ice bath
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated to sticky residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 mL of dichloromethane
WASH
Type
WASH
Details
washed with 300 mL of water, 300 mL of 2% aqueous citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, and dried with 30 grams of anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The naphtho[2,3-b]furan-4,9-dione product was purified with silica gel column
WASH
Type
WASH
Details
as elution solvent

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C=C1)C(C1=CC=CC=C1C2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.